molecular formula C19H14F3N3O B7548288 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide

4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide

Cat. No.: B7548288
M. Wt: 357.3 g/mol
InChI Key: GZEVDSIXDMMDHK-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide is a complex organic compound characterized by its pyrimidine core, phenyl groups, and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with a phenyl group and a trifluoromethyl group under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of the resulting compounds.

Biology: In biological research, 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide may be used to study enzyme inhibition or receptor binding. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological processes makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolylmethylthio]phenoxy]acetic acid

  • 4-(trifluoromethyl)phenyl-5-thiazolylmethylthio]phenoxy]acetic acid

Uniqueness: 4-Methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its trifluoromethyl group, in particular, provides enhanced stability and reactivity compared to similar compounds.

Properties

IUPAC Name

4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O/c1-12-16(11-23-17(24-12)13-6-3-2-4-7-13)18(26)25-15-9-5-8-14(10-15)19(20,21)22/h2-11H,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEVDSIXDMMDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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